2,2'-(Hexane-1,6-diylbis((ethylimino)(2-methyl-4,1-phenylene)methylidyne))bismalononitrile
CAS No.: 76897-74-0
Cat. No.: VC17044737
Molecular Formula: C32H36N6
Molecular Weight: 504.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76897-74-0 |
|---|---|
| Molecular Formula | C32H36N6 |
| Molecular Weight | 504.7 g/mol |
| IUPAC Name | 2-[[4-[6-[4-(2,2-dicyanoethenyl)-N-ethyl-3-methylanilino]hexyl-ethylamino]-2-methylphenyl]methylidene]propanedinitrile |
| Standard InChI | InChI=1S/C32H36N6/c1-5-37(31-13-11-29(25(3)17-31)19-27(21-33)22-34)15-9-7-8-10-16-38(6-2)32-14-12-30(26(4)18-32)20-28(23-35)24-36/h11-14,17-20H,5-10,15-16H2,1-4H3 |
| Standard InChI Key | WRTUDDVDYDQOQW-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CCCCCCN(CC)C1=CC(=C(C=C1)C=C(C#N)C#N)C)C2=CC(=C(C=C2)C=C(C#N)C#N)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a central hexane-1,6-diyl chain () flanked by two ethylimino-(2-methyl-4,1-phenylene)-methylidyne units. Each terminus is capped with a malononitrile group (), contributing to its electron-deficient character . The symmetrical design enhances its suitability for coordination chemistry and supramolecular assembly.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Backbone | Hexane-1,6-diyl chain |
| Linking Groups | Ethylimino-(2-methyl-4,1-phenylene)-methylidyne |
| Terminal Groups | Malononitrile () |
| Symmetry | symmetry along the hexane axis |
IUPAC Name and SMILES Notation
The systematic IUPAC name is 2-[[4-[6-[4-(2,2-dicyanoethenyl)-N-ethyl-3-methylanilino]hexyl-ethylamino]-2-methylphenyl]methylidene]propanedinitrile, reflecting the connectivity of substituents . The SMILES string CCN(CCCCCCN(CC)C1=CC(=C(C=C1)C=C(C#N)C#N)C)C2=CC(=C(C=C2)C=C(C#N)C#N)C encodes the spatial arrangement of atoms, highlighting the ethylamino branches and conjugated nitrile groups .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The compound is synthesized via a condensation reaction between hexane-1,6-diamine and 2-methyl-4,1-phenylenediamine in the presence of malononitrile, typically catalyzed by acidic or basic agents. The reaction proceeds through imine formation, followed by nucleophilic attack of the malononitrile enolate on the activated phenylenediamine intermediates.
Key Reaction Steps:
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Imine Formation: Hexane-1,6-diamine reacts with 2-methyl-4,1-phenylenediamine to generate a bis-imine intermediate.
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Malononitrile Addition: The enolate form of malononitrile attacks the electrophilic carbon of the imine, forming the final product.
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Purification: Crude product is purified via recrystallization (e.g., using ethanol/water mixtures) or column chromatography.
Industrial Production
Large-scale manufacturing employs continuous-flow reactors to enhance yield and reduce side reactions. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensure >98% purity for research-grade material.
Physicochemical Properties
Computed and Experimental Data
PubChem’s computational models predict a XLogP3 value of 6.9, indicating high lipophilicity, while the hydrogen bond acceptor count of 6 suggests moderate polarity . The compound’s rotatable bond count of 13 underscores its conformational flexibility, which may influence its packing in solid-state structures .
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 504.7 g/mol | |
| XLogP3 | 6.9 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bonds | 13 | |
| Melting Point | Not reported | — |
Applications in Scientific Research
Organic Electronics
The malononitrile termini act as electron-withdrawing groups, making the compound a candidate for non-fullerene acceptors in organic photovoltaics. Its extended conjugation may facilitate charge transport in thin-film devices.
Coordination Chemistry
The ethylimino and nitrile groups can serve as ligands for transition metals. Preliminary studies on analogous structures suggest potential in catalyzing C–C coupling reactions .
Comparison with Structural Analogs
Methyl-Substituted Analog (CAS 76905-54-9)
Replacing the ethyl groups with methyl groups reduces the molecular weight to 476.6 g/mol () and decreases lipophilicity () . The shorter alkyl chains may enhance crystallinity but reduce solubility in nonpolar solvents .
Table 3: Ethyl vs. Methyl Analog Comparison
| Property | Ethyl Derivative (76897-74-0) | Methyl Derivative (76905-54-9) |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 504.7 g/mol | 476.6 g/mol |
| XLogP3 | 6.9 | 6.2 (estimated) |
Future Research Directions
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Device Integration: Testing in organic solar cells to quantify power conversion efficiency.
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Catalytic Studies: Screening for activity in cross-coupling reactions.
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Thermal Stability Analysis: Thermogravimetric analysis (TGA) to assess decomposition profiles.
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